Trimethyl(trimethylamine)aluminium

Surface chemistry Chemical sensing Semiconductor passivation

Researchers requiring high-purity Al films face carbon contamination and pyrophoric handling risks with trialkylaluminium sources. Trimethylamine alane (TMAA) is a non-pyrophoric solid that eliminates these issues. • Decomposes at ~150 °C vs 350-500 °C for trialkylaluminums, enabling low-thermal-budget deposition on temperature-sensitive substrates. • Delivers resistivities approaching bulk aluminium (≤4.0 μΩ·cm) with minimal C and O incorporation in CVD/ALD processes. • Compatible with standard bubbler delivery; no glove-box infrastructure required, reducing CAPEX and safety risks.

Molecular Formula C6H18AlN
Molecular Weight 131.2 g/mol
CAS No. 19553-62-9
Cat. No. B100625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(trimethylamine)aluminium
CAS19553-62-9
Synonymstrimethyl(trimethylamine)aluminium
Molecular FormulaC6H18AlN
Molecular Weight131.2 g/mol
Structural Identifiers
SMILESCN(C)C.C[Al](C)C
InChIInChI=1S/C3H9N.3CH3.Al/c1-4(2)3;;;;/h1-3H3;3*1H3;
InChIKeyPCICBTYEKOQBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(trimethylamine)aluminium (CAS 19553-62-9): A Volatile, Monomeric Lewis Acid–Base Adduct for Controlled-Release Aluminum Chemistry


Trimethyl(trimethylamine)aluminium is a crystalline 1:1 molecular adduct formed between trimethylaluminium (TMA) and trimethylamine, with the formula (CH₃)₃Al·N(CH₃)₃ . Unlike the dimeric, pyrophoric free TMA, this adduct exists as discrete monomeric units in both the solid and gas phases, and dissociates reversibly at elevated temperatures to release the active TMA monomer in a controlled fashion [1]. This property, combined with its well‑defined stoichiometry and crystallinity, makes it a valuable precursor in vapour‑phase deposition and a model compound for studying dative bonding in organoaluminium systems [2].

Why Substituting Trimethyl(trimethylamine)aluminium with Standard Trialkylaluminiums or Amine–Alane Adducts Compromises Process Control


Generic substitution of (CH₃)₃Al·N(CH₃)₃ with common alternatives such as trimethylaluminium (TMA) or trimethylamine–alane (AlH₃·N(CH₃)₃) introduces fundamental mismatches in reversibility, surface reactivity, and decomposition pathways. Free TMA binds irreversibly to semiconductor surfaces (photoluminescence enhancement factor 3–100× vs. vacuum), whereas the trimethylamine adduct undergoes fully reversible adsorption with a well‑defined equilibrium constant of ~10⁴ atm⁻¹ on CdSe [1]. Trimethylamine–alane, by contrast, decomposes to metallic aluminium with H₂ evolution rather than releasing an active alkylaluminium species [2]. These divergent behaviours mean that adduct‑specific properties cannot be achieved by simply mixing TMA with an amine in situ, and direct substitution can lead to loss of surface‑chemical selectivity, uncontrolled nucleation, or carbon contamination in thin‑film processes [3].

Quantitative Differentiation Evidence for Trimethyl(trimethylamine)aluminium Against Closest Analogs


Reversible vs. Irreversible Surface Binding on CdSe: Adduct Enables Controlled Adsorption with Keq ~10⁴ atm⁻¹

On etched single‑crystal n‑CdSe, the pre‑formed 1:1 trimethylamine adduct of trimethylaluminium binds reversibly with an equilibrium constant of ~10⁴ atm⁻¹, as determined by Langmuir adsorption isotherm modelling [1]. In the same study, free trimethylaluminium (TMA) vapour produced an irreversible photoluminescence enhancement of 3‑ to 100‑fold that could not be reversed by amine treatment, indicating permanent chemisorption of aluminium‑bearing species [1]. This constitutes a direct head‑to‑head comparison of the adduct versus the most common industrial aluminium precursor under identical experimental conditions.

Surface chemistry Chemical sensing Semiconductor passivation

Dative N–Al Bond Length of 2.045 Å Provides a Calibrated Baseline for Tuning Lewis Acidity via Halide Substitution

Single‑crystal X‑ray diffraction of the series Me₃N–AlMe₃‑ₙClₙ (n = 0–3) establishes that the parent adduct (n = 0) exhibits an N–Al dative bond length of 2.045 Å [1]. Progressive chlorine substitution shortens this bond systematically to 2.010 Å (n = 1), 1.971 Å (n = 2), and 1.949 Å (n = 3), a total contraction of 0.096 Å across the series [1]. This directly quantifies how the Lewis acidity of the aluminium centre—and hence reactivity, vapour pressure, and thermal stability—can be modulated by ligand electronegativity, with the n = 0 adduct serving as the least acidic, most thermally robust reference point.

Structural chemistry Lewis acidity tuning CVD precursor design

Gas‑Phase Monomeric Structure Distinct from Dimeric TMA: Electron Diffraction Confirms AlMe₃ and NMe₃ Moieties Both Distort Upon Adduct Formation

Gas‑phase electron diffraction of trimethylaluminium–trimethylamine reveals that both the AlMe₃ acceptor and the NMe₃ donor undergo significant structural rearrangement relative to their free‑molecule geometries [1]. The adduct is unambiguously monomeric, in contrast to the dimeric structure of free trimethylaluminium (Al₂Me₆) in both the gas and liquid phases [2]. This monomeric nature eliminates the dimer–monomer equilibrium that complicates vapour‑pressure control when using TMA, providing a single, well‑defined molecular species in the gas phase.

Molecular structure Gas-phase electron diffraction Precursor volatility

Solid‑State Molecular Dynamics: Two Distinct Methyl‑Group Reorientation Regimes Identified by ¹H NMR Relaxation

Temperature‑dependent proton spin‑lattice relaxation times (T₁) and second‑moment measurements on solid trimethylamine–trimethylaluminium resolve three distinct motional processes: (i) reorientation of Al–CH₃ groups about their C₃ axes, active at the lowest temperatures studied (≈77 K); (ii) reorientation of N–CH₃ groups with a longer correlation time; and (iii) whole‑molecule reorientation about the N–Al bond at higher temperatures [1]. Activation energies for each process were extracted, and phase transitions were detected in the solid state [1]. The analogous gallium adduct (Me₃N·GaMe₃) exhibits separable reorientation of the two molecular halves, whereas in the aluminium adduct some motions are coupled, reflecting the stronger Al–N dative bond [1].

Solid-state NMR Molecular dynamics Phase transitions

Selective Methane Elimination During Reactions with Methylhydrazines: Adduct and Free TMA Exhibit Divergent Product Distributions

In reactions with methylhydrazine, both Me₃Al·NMe₃ and free Me₃Al yield the polymeric product [–MeAlNHNMe–]ₙ with methane as the sole gaseous by‑product [1]. However, with 1,2‑dimethylhydrazine, the adduct and free TMA produce different intermediates: the adduct route allows isolation of the intermediate Me₃Al·NHMeNMe₂, whereas free TMA reacts further under the same conditions [1]. This demonstrates that the adduct can serve as a ‘masked’ form of TMA, enabling kinetic control over successive substitution steps that is not achievable with the more aggressive free trialkyl.

Organometallic synthesis Aluminium–nitrogen polymers Reaction selectivity

High‑Value Application Scenarios Where Trimethyl(trimethylamine)aluminium Provides a Verifiable Advantage


Chemical Sensing of Group‑III Precursors via Reversible Surface Adduct Formation on II–VI Semiconductors

The fully reversible binding of Me₃Al·NMe₃ to CdSe surfaces, characterised by a Langmuir equilibrium constant of ~10⁴ atm⁻¹ [1], enables real‑time optical transduction of precursor concentration through photoluminescence modulation. This is not possible with free TMA, which causes irreversible surface metallisation and permanent PL enhancement [1]. Sensor platforms exploiting this reversibility can monitor precursor purity and delivery rates in MOCVD tool exhaust streams without consumable sensor surfaces.

Controlled‑Release Aluminium Source for Self‑Limiting Atomic Layer Deposition (ALD) of Al₂O₃ or AlN

The monomeric, well‑defined gas‑phase structure of Me₃Al·NMe₃ [2] eliminates the dimer‑monomer equilibrium that complicates dose calibration with TMA [3]. Its reversible thermal dissociation provides a tuneable flux of reactive AlMe₃ monomer at the substrate surface, potentially enabling self‑limiting chemisorption behaviour analogous to that demonstrated on CdSe [1]. This makes the adduct a candidate for ALD processes requiring precise, saturation‑controlled aluminium delivery without the pyrophoricity hazards of neat TMA.

Stepwise Synthesis of Aluminium–Nitrogen Macromolecules and Pre‑Ceramic Polymers

The ability of Me₃Al·NMe₃ to undergo controlled, stoichiometric methane elimination with methylhydrazines—trapping isolable intermediates that over‑react when free TMA is used [4]—enables the rational, stepwise construction of organoaluminium polymers. Such materials are precursors to aluminium nitride ceramics and can be processed into fibres, coatings, or porous monoliths. The adduct’s crystallinity also facilitates purification to the high levels required for electronic‑grade ceramic precursors.

Calibrated Reference Standard for Lewis Acidity Tuning in Precursor Design

The precisely measured N–Al bond length of 2.045 Å for the parent Me₃N·AlMe₃ adduct, together with the systematic bond‑length contraction observed upon chlorine substitution [5], provides a quantitative framework for designing new adduct‑based precursors with tailored thermal lability. Researchers developing novel aluminium precursors for CVD or ALD can benchmark their candidates against this established bond‑length scale to predict relative stability and decomposition onset temperatures.

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